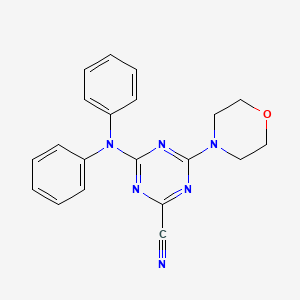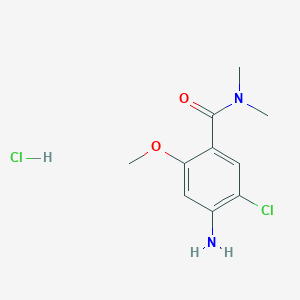
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Substitution Reactions: The introduction of the morpholine and N-phenylanilino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific solvents to ensure high yields and selectivity.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired triazine derivative. Purification is typically done using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of triazine derivatives.
Scientific Research Applications
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the context of anticancer activity, it has been shown to inhibit the epidermal growth factor receptor (EGFR) via the PI3K/AKT/mTOR signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(4-morpholinyl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]thio]acetic acid
- Trimethyl-[4-(4-morpholinyl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]ammonium
Uniqueness
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-morpholin-4-yl-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-15-18-22-19(25-11-13-27-14-12-25)24-20(23-18)26(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALQGNYTLKYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C#N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661936.png)
![4-chloro-N-[2-(2-methoxyethylamino)ethyl]-3-methylbenzamide;hydrochloride](/img/structure/B6661944.png)
![N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride](/img/structure/B6661952.png)
![2-bromo-5-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661960.png)
![N-[2-(2-methoxyethylamino)ethyl]cyclopentanecarboxamide;hydrochloride](/img/structure/B6661962.png)
![methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride](/img/structure/B6661979.png)
![methyl 3-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-nitrobenzoate;hydrochloride](/img/structure/B6661981.png)

![(2S)-2-amino-N-[2-[(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-methylbutanamide;hydrochloride](/img/structure/B6661991.png)
![(2S)-2-amino-N-[2-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-2-oxoethyl]-3-methylbutanamide](/img/structure/B6661999.png)
![3,3-Dimethyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]piperazine](/img/structure/B6662004.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine](/img/structure/B6662007.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)
![4-[3-(1H-indazole-3-carbonylamino)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662020.png)
